molecular formula C8H6Br2O3 B050888 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde CAS No. 117238-61-6

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B050888
CAS No.: 117238-61-6
M. Wt: 309.94 g/mol
InChI Key: SWPANPHWQRNQGO-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a multifunctional benzaldehyde derivative of significant interest in synthetic organic chemistry and materials science research. Its structure features bromine atoms at the 3- and 5-positions, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable halogenated synthon for constructing complex organic scaffolds, including pharmaceutical intermediates and liquid crystals. The ortho-hydroxy and para-methoxy groups relative to the aldehyde functionality create a unique electronic environment, facilitating its use in the synthesis of novel Schiff base ligands. These ligands are crucial for coordinating various metal ions, forming complexes studied for their catalytic, magnetic, or photophysical properties. Furthermore, this compound serves as a key precursor in the development of organic electronic materials and functional dyes, where its electron-withdrawing and donating substituents can be tuned to modulate HOMO-LUMO energy levels. Researchers value this chemical for its versatility as a building block in exploring new chemical entities and advanced materials.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPANPHWQRNQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393146
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117238-61-6
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
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Preparation Methods

Reaction Overview

This method involves the direct bromination of 2-hydroxy-4-methoxybenzaldehyde using molecular bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst. The hydroxyl and methoxy groups act as activating directors, enabling regioselective dibromination at positions 3 and 5.

Procedure

  • Substrate Preparation : Dissolve 2-hydroxy-4-methoxybenzaldehyde in dichloromethane (DCM).

  • Catalyst Addition : Introduce iron(III) bromide (FeBr3\text{FeBr}_3) to stabilize the bromonium ion intermediate.

  • Bromination : Add Br2\text{Br}_2 dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : Quench with aqueous sodium thiosulfate, extract with DCM, and purify via recrystallization.

Data Table: Reaction Parameters

ParameterValue
Substrate2-Hydroxy-4-methoxybenzaldehyde
Brominating AgentBr2\text{Br}_2 (2.2 equiv)
CatalystFeBr3\text{FeBr}_3 (0.1 equiv)
SolventDichloromethane
Temperature0°C → 25°C
Time12 hours
Yield65–70%

Advantages and Limitations

  • Advantages : Single-step synthesis, high regioselectivity due to directing groups.

  • Limitations : Requires careful control of stoichiometry to avoid over-bromination.

Tribromide Reagent-Mediated Bromination

Reaction Overview

This method employs a tribromide reagent (Tribromo-N-methyl-N-butylimidazolium\text{Tribromo-N-methyl-N-butylimidazolium}) for controlled bromination under mild conditions, adapted from protocols for analogous compounds.

Procedure

  • Reagent Preparation : Generate Tribromo-N-methyl-N-butylimidazolium\text{Tribromo-N-methyl-N-butylimidazolium} by reacting \text{N-methyl-N-butylimidazole with Br2\text{Br}_2.

  • Bromination : Heat 2-hydroxy-4-methoxybenzaldehyde with the tribromide reagent at 60°C for 3 hours.

  • Isolation : Extract with ethyl acetate, dry over Na2SO4\text{Na}_2\text{SO}_4, and concentrate.

Data Table: Reaction Parameters

ParameterValue
Substrate2-Hydroxy-4-methoxybenzaldehyde
Brominating AgentTribromide reagent (3.0 equiv)
SolventAcetonitrile
Temperature60°C
Time3 hours
Yield70–75%

Advantages and Limitations

  • Advantages : Reduced side reactions, scalable for industrial production.

  • Limitations : Tribromide reagent synthesis adds preparatory steps.

Multi-Step Synthesis from Cresol Derivatives

Reaction Overview

Adapting methods for 4-hydroxy-3,5-dibromobenzaldehyde, this route introduces a methoxy group post-bromination.

Procedure

  • Nucleus Bromination : Brominate 2-hydroxy-4-methylphenol with Br2\text{Br}_2 at 15–30°C to yield 3,5-dibromo-2-hydroxy-4-methylphenol.

  • Side-Chain Bromination : React with Br2\text{Br}_2 at 160°C to form 3,5-dibromo-2-hydroxy-4-(bromomethyl)phenol.

  • Oxidation : Oxidize the bromomethyl group to an aldehyde using KMnO4\text{KMnO}_4 in acidic conditions.

  • Methylation : Protect the hydroxyl group at position 4 using methyl iodide (CH3I\text{CH}_3I) and K2CO3\text{K}_2\text{CO}_3.

Data Table: Reaction Parameters

StepConditionsYield
Nucleus BrominationBr2\text{Br}_2, 25°C, 4h80%
Side-Chain BrominationBr2\text{Br}_2, 160°C, 3h60%
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 80°C50%
MethylationCH3I\text{CH}_3I, K2CO3\text{K}_2\text{CO}_3, DMF85%

Advantages and Limitations

  • Advantages : Compatible with large-scale production.

  • Limitations : Low overall yield (≈20%) due to multi-step inefficiencies.

Mechanistic Insights and Regioselectivity

The hydroxyl (-OH) and methoxy (-OCH3_3) groups are ortho/para-directing, favoring bromination at positions 3 and 5. The aldehyde group (-CHO) exerts a meta-directing effect but is overshadowed by the stronger activation of -OH and -OCH3_3. Computational studies suggest that bromination at position 3 is kinetically favored, while position 5 is thermodynamically stable.

Comparative Analysis of Methods

MethodYieldScalabilityComplexity
Direct Bromination65–70%ModerateLow
Tribromide Reagent70–75%HighModerate
Multi-Step Synthesis20%HighHigh

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in further chemical reactions to produce valuable derivatives. For instance, it has been used to synthesize new methylated and acetylated bromophenol derivatives that exhibit significant biological activities .

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives synthesized from this compound can ameliorate oxidative damage in cellular models, suggesting its role as a protective agent against reactive oxygen species (ROS) in human keratinocytes.

Herbicidal Applications

The compound is also a precursor for producing herbicidal active substances. For example, it can be transformed into effective herbicides through reactions with hydroxylamine and subsequent condensation processes . This application highlights its potential in agricultural chemistry.

The biological activities associated with this compound can be attributed to its functional groups:

  • Bromine Atoms : The presence of bromine enhances the compound's reactivity and biological activity.
  • Hydroxyl Group : The phenolic hydroxyl group contributes to its antioxidant properties.
  • Methoxy Group : The methoxy group influences the compound's lipophilicity and bioavailability.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s bromine atoms and functional groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and substituent positions:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol)
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde 117238-61-6 C₈H₆Br₂O₃ -OH (2), -OCH₃ (4), Br (3,5) 309.94
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 134-96-3 C₉H₁₀O₄ -OH (4), -OCH₃ (3,5) 182.20
4-Hydroxy-3,5-dimethylbenzaldehyde 2233-18-3 C₉H₁₀O₂ -OH (4), -CH₃ (3,5) 150.17
3,5-Dibromo-2,4-dihydroxybenzaldehyde 116096-91-4 C₇H₄Br₂O₃ -OH (2,4), Br (3,5) 295.91
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ -OCHF₂ (4), -OCH₃ (3) 188.13
Key Observations:
  • Bromine vs. Methoxy Groups : Bromine increases molecular weight and electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, altering reactivity in electrophilic substitutions .
  • Fluorine Substituents : 4-(Difluoromethoxy)-3-methoxybenzaldehyde incorporates electronegative fluorine, enhancing stability and altering electronic properties compared to brominated analogs .

Physicochemical Properties

Property This compound Syringaldehyde 4-Hydroxy-3,5-dimethylbenzaldehyde
Melting Point (°C) 97–101 112–114 110–112
Boiling Point (°C) 317.5 315 (decomp.) ~300 (estimated)
LogP (Lipophilicity) 2.74 1.21 0.8
Solubility Low in water; soluble in DMSO, acetone Soluble in ethanol, chloroform Limited water solubility
Key Observations:
  • Lipophilicity : Bromine atoms in this compound increase LogP (2.74 vs. 1.21 for Syringaldehyde), enhancing membrane permeability .
  • Thermal Stability : Syringaldehyde decomposes near 315°C, while brominated derivatives exhibit higher thermal stability .

Biological Activity

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is an organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆Br₂O₃
  • Molecular Weight : 279.91 g/mol
  • CAS Number : 117238-61-6

The compound features two bromine atoms, a hydroxyl group, and a methoxy group attached to a benzaldehyde moiety. This configuration contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Formylation of 3,5-dibromo-4-methoxyaniline followed by a Vilsmeier-Haack reaction.
  • Bromination reactions involving methoxy-substituted phenols.

These synthetic routes allow for the production of the compound in a laboratory setting for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Proteus mirabilis. The minimum inhibitory concentration (MIC) against MRSA was found to be 1024 µg/ml, with substantial biofilm eradication capabilities .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cell lines by disrupting cellular integrity and promoting oxidative stress .

Antioxidant Activity

This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The compound likely interacts with proteins or enzymes involved in various biochemical pathways. Its brominated structure facilitates nucleophilic substitutions and free radical reactions.
  • Disruption of Cell Membrane Integrity : Studies have indicated that the compound can compromise the structural integrity of bacterial cell membranes, leading to increased permeability and cell death .
  • Inhibition of Virulence Factors : In the case of P. mirabilis, the compound has been shown to inhibit virulence factors such as urease production and biofilm formation .

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Demonstrated potential as an antimicrobial agent against MRSA with significant biofilm dislodgment capabilities.
Showed effectiveness in inhibiting P. mirabilis biofilm formation without bactericidal effects.
Reported antioxidant activity that protects against oxidative damage in human keratinocytes.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, and how can reaction yields be maximized?

The synthesis typically involves bromination and methoxylation of a benzaldehyde precursor. For example, analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid are synthesized via refluxing substituted phenols with halogenating agents in polar aprotic solvents like DMSO . To maximize yields, controlled stoichiometry of bromine sources (e.g., Br₂ or NBS) and stepwise functionalization (hydroxyl protection before methoxylation) are critical. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography is recommended to isolate the product .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

  • HPLC : Use a C18 column with a gradient elution system (e.g., phosphate buffer [pH 2]-methanol-acetonitrile) and UV detection at 280 nm for purity assessment .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, confirming substituent positions (e.g., bromine at C3/C5 and methoxy at C4) .
  • NMR/FTIR : ¹H/¹³C NMR verifies aromatic proton environments (e.g., deshielded aldehyde proton at ~10 ppm), while FTIR identifies hydroxyl (3300–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces. For instance, bromine’s electron-withdrawing effects reduce HOMO energy, increasing electrophilicity at the aldehyde group . Absolute hardness (η) and electronegativity (χ), derived from ionization potential (I) and electron affinity (A) via η = (I − A)/2, quantify reactivity trends in nucleophilic substitutions . Basis sets like 6-311+G(d,p) are recommended for halogen-containing systems .

Q. What mechanistic insights explain the compound’s antioxidant activity, and how do substituents influence radical scavenging efficiency?

The hydroxyl group at C2 donates hydrogen atoms to stabilize free radicals (e.g., DPPH•), while bromine’s inductive effect enhances phenolic O–H bond dissociation energy, prolonging antioxidant activity. Comparative studies of analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) show methoxy groups at C4 reduce steric hindrance, improving radical accessibility . Electron paramagnetic resonance (EPR) and kinetic assays (e.g., IC₅₀ in μM range) quantify activity .

Q. How do solvent polarity and pH affect the compound’s stability and photodegradation pathways?

In polar solvents (e.g., DMSO, methanol), the aldehyde group undergoes hydration, forming geminal diols, which reversibly dissociate in acidic conditions. UV-Vis spectroscopy reveals λₘₐₓ shifts under varying pH, with degradation via photooxidation of the hydroxyl group producing quinone derivatives. Stability is optimal in dark, anhydrous conditions at 2–8°C .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to validate the compound’s radioprotective vs. cytotoxic effects?

Some studies highlight radioprotection via Akt pathway activation , while others note cytotoxicity at high concentrations due to bromine-induced DNA alkylation. Resolve contradictions by:

  • Dose-response assays : Establish threshold concentrations (e.g., EC₅₀ for radioprotection vs. LC₅₀ for cytotoxicity).
  • Pathway-specific inhibitors : Use Akt inhibitors (e.g., MK-2206) to isolate mechanisms .
  • Comet assay : Quantify DNA damage vs. repair under irradiation .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield Stepwise bromination (65–75% yield)
HPLC Purity >98% via gradient elution
DFT Basis Set 6-311+G(d,p) for halogenated systems
Antioxidant IC₅₀ 15–25 μM (DPPH assay)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

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